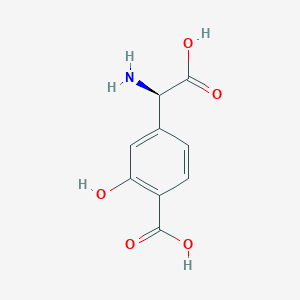
Pyrrolidone carboxylic acid ethyl lauroyl arginate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrrolidone carboxylic acid ethyl lauroyl arginate is a cationic surfactant derived from L-arginine, lauric acid, ethyl alcohol, and pyrrolidone carboxylic acid. This compound is known for its excellent antimicrobial properties and is widely used in various industries, including food preservation and cosmetics .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolidone carboxylic acid ethyl lauroyl arginate involves the esterification of L-arginine with lauric acid, followed by the reaction with ethyl alcohol and pyrrolidone carboxylic acid. The reaction typically occurs under acidic conditions to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified through various techniques such as distillation and crystallization to obtain the final product .
化学反应分析
Types of Reactions: Pyrrolidone carboxylic acid ethyl lauroyl arginate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, reduced forms of the compound .
科学研究应用
Pyrrolidone carboxylic acid ethyl lauroyl arginate has a wide range of scientific research applications:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.
Biology: The compound’s antimicrobial properties make it useful in biological research for studying microbial inhibition and preservation.
Medicine: It is explored for its potential use in antimicrobial treatments and formulations.
Industry: Widely used in the food industry for preserving food products and in cosmetics for its conditioning properties
作用机制
The antimicrobial action of pyrrolidone carboxylic acid ethyl lauroyl arginate is primarily due to its ability to disrupt microbial cell membranes. The cationic nature of the compound allows it to interact with the negatively charged components of microbial cell membranes, leading to membrane destabilization and cell death. This mechanism is effective against a broad range of microorganisms .
相似化合物的比较
- Pyrrolidone carboxylic acid ethyl cocoyl arginate
- Pyrrolidone carboxylic acid ethyl oleoyl arginate
Comparison: Pyrrolidone carboxylic acid ethyl lauroyl arginate is unique due to its specific combination of L-arginine, lauric acid, ethyl alcohol, and pyrrolidone carboxylic acid. This combination provides it with distinct antimicrobial properties and surfactant capabilities. Compared to similar compounds like pyrrolidone carboxylic acid ethyl cocoyl arginate and pyrrolidone carboxylic acid ethyl oleoyl arginate, it offers a different balance of hydrophilic and lipophilic properties, making it suitable for specific applications in food preservation and cosmetics .
属性
CAS 编号 |
41489-29-6 |
|---|---|
分子式 |
C25H47N5O6 |
分子量 |
513.7 g/mol |
IUPAC 名称 |
ethyl (2S)-5-(diaminomethylideneamino)-2-(dodecanoylamino)pentanoate;5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C20H40N4O3.C5H7NO3/c1-3-5-6-7-8-9-10-11-12-15-18(25)24-17(19(26)27-4-2)14-13-16-23-20(21)22;7-4-2-1-3(6-4)5(8)9/h17H,3-16H2,1-2H3,(H,24,25)(H4,21,22,23);3H,1-2H2,(H,6,7)(H,8,9)/t17-;/m0./s1 |
InChI 键 |
AWFNXUWJDIVELQ-LMOVPXPDSA-N |
手性 SMILES |
CCCCCCCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)OCC.C1CC(=O)NC1C(=O)O |
规范 SMILES |
CCCCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)OCC.C1CC(=O)NC1C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(3S,3aR,6S,6aS)-3-[3-(2,3-dimethoxyphenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12744655.png)
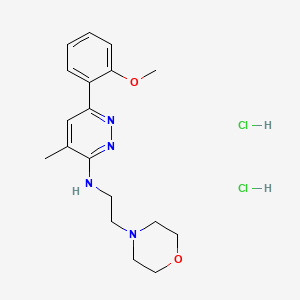



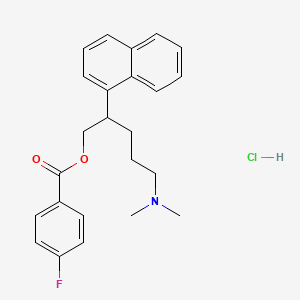

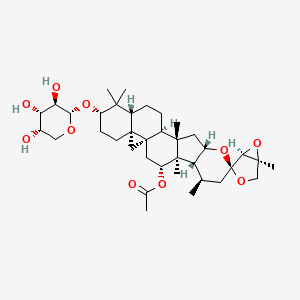
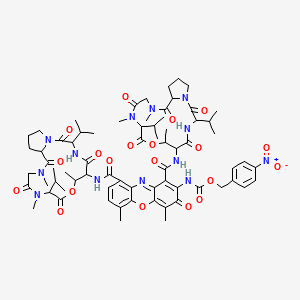
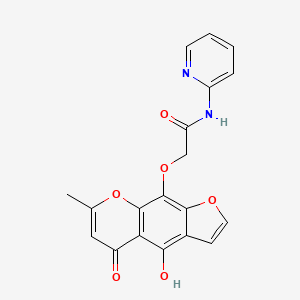
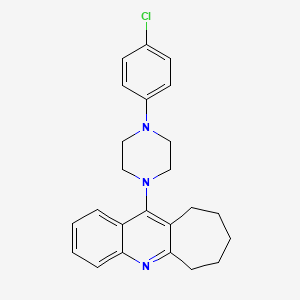
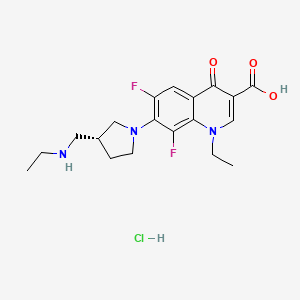
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-1-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12744735.png)
